Methyl (E)-3-(3-(N-((4'-(dimethylamino)-[1,1'-biphenyl]-4-yl)methyl)-6-(methylamino)-2-naphthamido)phenyl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain several functional groups, including an acrylate group, a biphenyl group, and multiple amine groups. The presence of these groups suggests that the compound could have interesting chemical properties and potential uses in various fields .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups and a large number of atoms. The exact structure would depend on the specific arrangement and connectivity of these atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups like the amine group could make the compound soluble in polar solvents .Scientific Research Applications
Synthesis and Cyclization Reactions :
- Methyl 3-(dimethylamino) acrylates containing trifluoromethylsulfenyl-, trifluoromethylsulfinyl-, and trifluoromethylsulfonyl groups were synthesized. These compounds demonstrated utility in reactions with aliphatic and aromatic amidines to produce substituted pyrimidones. Cyclization reactions of enaminones with urea or thiourea led to derivatives of uracil or thiouracil (Sokolenko et al., 2017).
Synthesis of Fused Pyranones and Pyridones :
- The enaminonitrile 2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)-acrylamide reacted with C,O-binucleophiles and C,N-binucleophiles to afford various derivatives, demonstrating the versatility of enaminonitrile in the synthesis of complex molecules (Bondock, Tarhoni & Fadda, 2014).
N-Methylated Diaminonaphthalenes as Nucleophiles :
- The reaction of 1-dimethylamino-8-(methylamino)naphthalene with various dihalogenoalkanes led to the formation of novel heterocyclic compounds. This study highlights the potential of N-methylated diaminonaphthalenes as bifunctional nucleophiles in organic synthesis (Ozeryanskii, Kolupaeva & Pozharskii, 2020).
Microwave-Assisted Synthesis and LCST-Behavior Control :
- The microwave-assisted synthesis of alkaline N-[3-(dimethylamino)propyl]methacrylamide and acrylamide monomers was achieved, highlighting a rapid synthesis method. The study also explored the control of LCST (lower critical solution temperature) behavior in water (Schmitz & Ritter, 2007).
Cytotoxic Activity of Carboxamide Derivatives :
- Carboxamide derivatives of benzo[b][1,6]naphthyridines were synthesized and tested for cytotoxic activity against various cancer cell lines. Some compounds displayed potent cytotoxicity, demonstrating the potential for medical applications (Deady et al., 2003).
Recognition of Hydrophilic Compounds :
- Self-assembled aggregates of a new fluoroalkylated end-capped acrylamide oligomer were able to selectively recognize and transfer hydrophilic amino and N,N-dimethylamino compounds from aqueous solutions to organic media (Sawada et al., 2000).
Mechanism of Action
Future Directions
properties
IUPAC Name |
methyl (E)-3-[3-[[4-[4-(dimethylamino)phenyl]phenyl]methyl-[6-(methylamino)naphthalene-2-carbonyl]amino]phenyl]prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H35N3O3/c1-38-33-18-15-30-23-32(14-13-31(30)24-33)37(42)40(35-7-5-6-26(22-35)10-21-36(41)43-4)25-27-8-11-28(12-9-27)29-16-19-34(20-17-29)39(2)3/h5-24,38H,25H2,1-4H3/b21-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNYQIAXAWCYQSO-UFFVCSGVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC2=C(C=C1)C=C(C=C2)C(=O)N(CC3=CC=C(C=C3)C4=CC=C(C=C4)N(C)C)C5=CC=CC(=C5)C=CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC1=CC2=C(C=C1)C=C(C=C2)C(=O)N(CC3=CC=C(C=C3)C4=CC=C(C=C4)N(C)C)C5=CC=CC(=C5)/C=C/C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H35N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.